molecular formula C10H10N4O3 B13894899 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid

6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B13894899
M. Wt: 234.21 g/mol
InChI Key: UIOSQZCRPUAOIJ-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 4-methylimidazole with a methoxy-substituted pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and imidazole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazine rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.

    Pyrazine derivatives: Compounds such as pyrazinamide and quinoxaline share the pyrazine ring structure.

Uniqueness

6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid is unique due to the combination of both imidazole and pyrazine rings in its structure. This dual-ring system allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds with only one of these rings.

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

6-methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H10N4O3/c1-6-4-14(5-12-6)8-9(17-2)13-7(3-11-8)10(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

UIOSQZCRPUAOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(N=C2OC)C(=O)O

Origin of Product

United States

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